

Unveiling the Structural Nuances of Brominated Indoles: A Crystallographic Comparison

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Compound of Interest

Compound Name: **5-bromo-6-methyl-1H-indole**

Cat. No.: **B1292579**

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While the precise crystal structure of **5-bromo-6-methyl-1H-indole** remains to be experimentally determined, a comparative analysis of closely related brominated indole derivatives provides valuable insights into the anticipated structural characteristics of this compound. This guide presents a side-by-side comparison of the crystallographic data for several substituted bromo-indoles, offering a predictive lens through which to understand the molecular geometry and packing of **5-bromo-6-methyl-1H-indole**. A detailed, generalized experimental protocol for single-crystal X-ray diffraction of small organic molecules is also provided for researchers seeking to characterize this and similar compounds.

Comparative Crystallographic Data of Bromo-Indole Derivatives

To approximate the crystallographic parameters of **5-bromo-6-methyl-1H-indole**, we have compiled data from published crystal structures of three related compounds: methyl 5-bromo-1H-indole-2-carboxylate, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, and (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. These molecules, while featuring different substituents, share the core bromo-indole scaffold and thus offer a basis for structural comparison. The key crystallographic parameters are summarized in the table below.

Parameter	Methyl 5-bromo-1H-indole-2-carboxylate	2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole[1]	(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone [2]
Formula	<chem>C10H8BrNO2</chem>	<chem>C16H14BrNO2S</chem>	<chem>C22H16BrNO3S</chem>
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	10.133(2)	9.896(2)	10.3629(5)
b (Å)	6.998(1)	18.002(4)	13.4156(7)
c (Å)	13.784(3)	9.923(2)	14.1777(8)
α (°)	90	90	90
β (°)	109.43(3)	113.45(3)	92.864(2)
γ (°)	90	90	90
Volume (Å ³)	921.1(3)	1620.5(6)	1968.59(18)
Z	4	4	4

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following protocol outlines a standard procedure for the characterization of a small organic molecule, such as **5-bromo-6-methyl-1H-indole**, using single-crystal X-ray diffraction.

1. Crystal Growth:

- High-quality single crystals are paramount for successful X-ray diffraction analysis.
- A common method is slow evaporation of a saturated solution of the compound. Suitable solvents should be chosen based on the compound's solubility.

- Alternative methods include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting:

- A suitable single crystal is selected under a microscope.
- The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection:

- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
- A series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

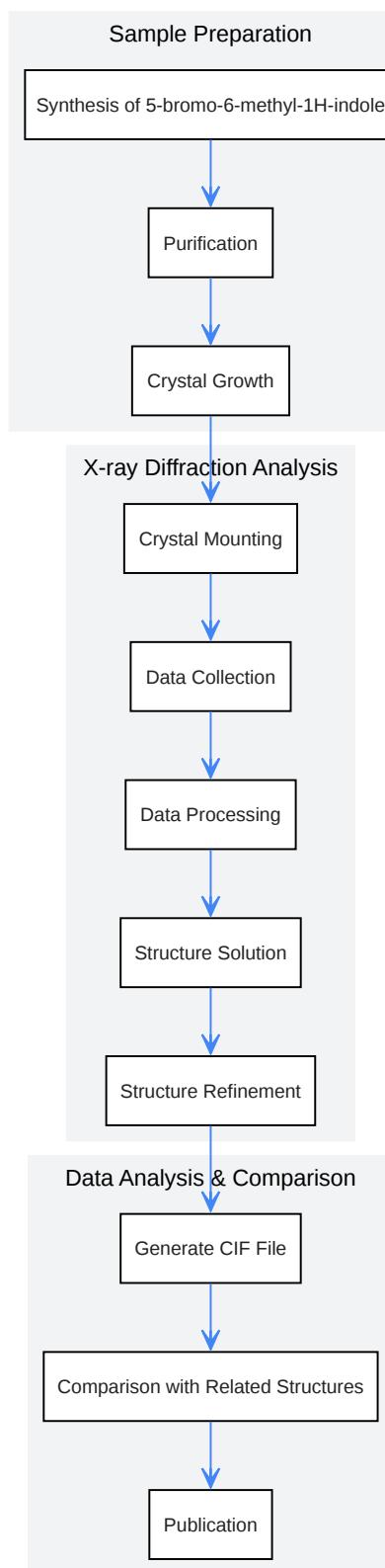
- The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
- Software such as SHELX is commonly used for structure solution and refinement.

5. Structure Solution and Refinement:

- The initial crystal structure is determined using direct methods or Patterson methods.
- The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, bond angles, and thermal parameters.

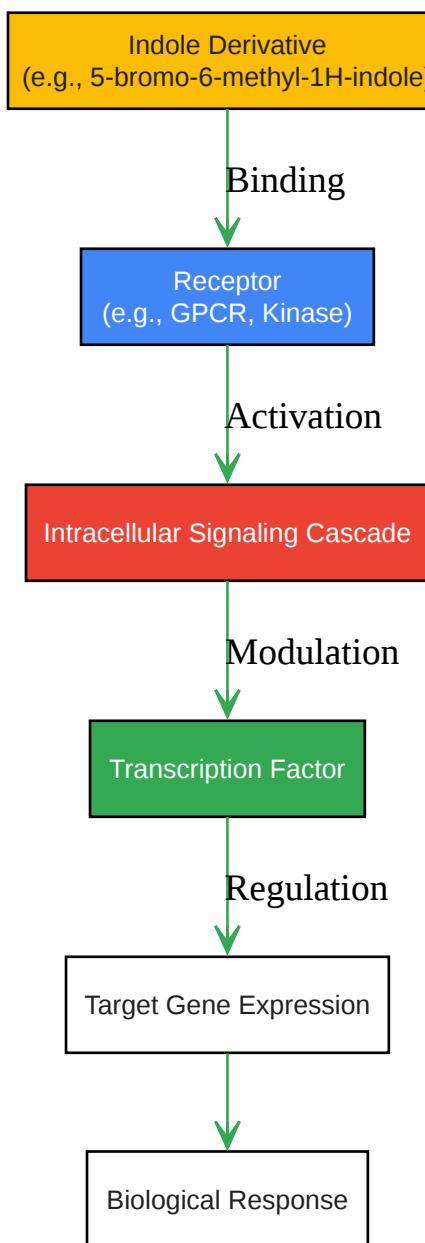
Visualizing the Crystallographic Workflow and Potential Biological Relevance

To further elucidate the process and potential context of this research, the following diagrams are provided.



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Caption: Workflow for X-ray Crystallographic Analysis.



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Caption: Potential Signaling Pathway for Indole Derivatives.

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References

- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
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